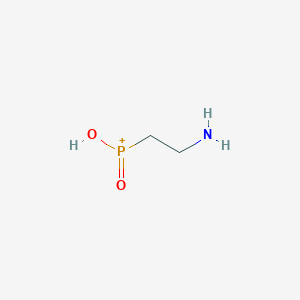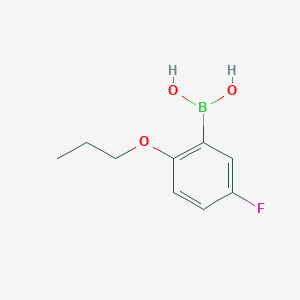
5-Fluoro-2-propoxyphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-propoxyphenylboronic acid is a chemical compound that is part of the boronic acid family, which are known for their utility in various organic reactions, particularly in Suzuki coupling reactions. While the provided papers do not directly discuss 5-Fluoro-2-propoxyphenylboronic acid, they do provide insights into the behavior of similar fluorinated organic compounds and their interactions with other molecules, which can be extrapolated to understand the properties and reactivity of 5-Fluoro-2-propoxyphenylboronic acid.
Synthesis Analysis
The synthesis of fluorinated organic compounds can be complex due to the reactivity of fluorine. For example, the synthesis of fluorinated arachidonic acid derivatives was achieved using a fluorinated double bond introduced by diisobutylaluminium hydride reduction of dimethylfluoromaleate . Similarly, the synthesis of fluoronicotinic acid ester was performed at room temperature without azeotropic drying of the fluoride . These methods suggest that the synthesis of 5-Fluoro-2-propoxyphenylboronic acid would likely involve careful control of reaction conditions to incorporate the fluorine atom effectively.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can significantly influence their properties. For instance, the crystal and molecular structure of fluoro-substituted 2-formylphenylboronic acids was determined using single-crystal X-ray diffraction, revealing the influence of the position of fluorine substituents on the properties of the compounds . This suggests that the molecular structure of 5-Fluoro-2-propoxyphenylboronic acid would also be crucial in determining its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Fluorinated compounds often exhibit unique reactivity due to the presence of the electronegative fluorine atom. The interaction of 5-fluoroorotic acid with transition metals resulted in various coordination compounds, indicating that fluorinated compounds can form stable complexes with metals . This property could be relevant for 5-Fluoro-2-propoxyphenylboronic acid in its potential to form complexes in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine. For example, the pKa values of fluoro-2-formylphenylboronic acids were determined and compared with other related compounds, showing the effect of fluorine on acidity . The behavior of fluorinated arachidonic acids in biological systems also demonstrated the impact of fluorine on lipid distribution and enzyme inhibition . These findings suggest that 5-Fluoro-2-propoxyphenylboronic acid would have distinct physical and chemical properties that could be exploited in various applications, such as medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Safety And Hazards
According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, flush eyes with water, or rinse mouth with water . It is also advised to avoid dust formation and breathing vapors, mist, or gas .
Propiedades
IUPAC Name |
(5-fluoro-2-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQRNJJJJCUOLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584286 |
Source


|
| Record name | (5-Fluoro-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-propoxyphenylboronic acid | |
CAS RN |
480438-73-1 |
Source


|
| Record name | (5-Fluoro-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

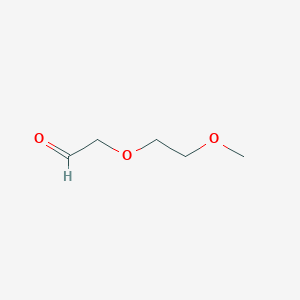
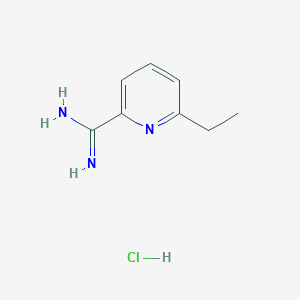
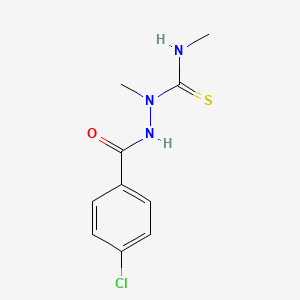
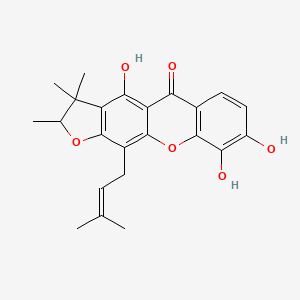



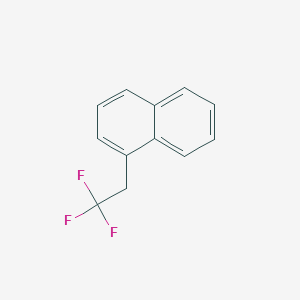
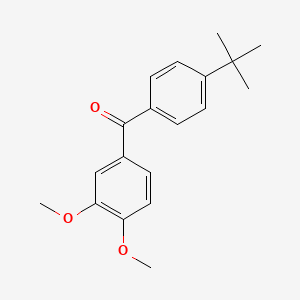
![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)
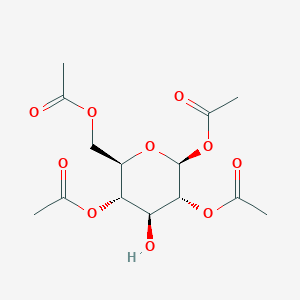

![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)
